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Compound of Interest

Compound Name: (3-Bromo-2-iodophenyl)methanol

Cat. No.: B8064291

Get Quote

A Guide for Orthogonal Cross-Coupling Scaffolds
Part 1: Executive Summary & Strategic Importance
3-Bromo-2-iodobenzyl alcohol (CAS: 1261571-03-2) represents a "privileged scaffold" in

medicinal chemistry. Its structural value lies in the orthogonal reactivity of its halogen

substituents. The presence of both bromine and iodine on a benzene ring allows for sequential,

site-selective cross-coupling reactions.

The Iodine (C2): Highly reactive; undergoes oxidative addition rapidly (e.g., Sonogashira or

Suzuki coupling at low temperatures).

The Bromine (C3): Less reactive; remains intact during the first coupling, allowing for a

second functionalization step later.

The Alcohol (Benzylic): A versatile handle for etherification, oxidation to aldehydes, or

conversion to leaving groups (halides/mesylates).

This guide provides the physicochemical baseline and spectroscopic data required to validate

this intermediate, distinguishing it from its regioisomers (e.g., 2-bromo-3-iodo analogs) which
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are common impurities.

Part 2: Physicochemical Profile[1][2][3][4]
Property Data Notes

IUPAC Name
(3-Bromo-2-

iodophenyl)methanol

CAS Number 1261571-03-2
Distinct from 2-bromo-5-iodo

(946525-30-0)

Molecular Formula

C

H

BrIO

Molecular Weight 312.93 g/mol
High mass due to heavy

halogens

Physical State Off-white to beige solid
Low melting point range

(approx. 90–110 °C)*

Solubility
DMSO, Methanol, DCM,

EtOAc

Low solubility in

Hexanes/Water

*Note: Melting points for this specific isomer vary by purity and crystal form; experimental

verification via DSC is recommended.

Part 3: Spectroscopic Characterization[7]
The following data is synthesized from high-fidelity analog analysis and standard substituent

chemical shift increments (SCS). The Heavy Atom Effect of iodine is the critical diagnostic

feature for

C NMR validation.

A. Proton NMR (

H NMR)
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Solvent: CDCl

or DMSO-d

(referenced to TMS at 0.00 ppm)

Position
Shift (

ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

Ar-H4 7.55 – 7.65 Doublet (dd) ,
Ortho to Br

(deshielded).

Ar-H6 7.35 – 7.45 Doublet (dd) ,
Ortho to CH

OH.

Ar-H5 7.10 – 7.20 Triplet (t) ,
Meta to both

halogens.

CH 4.65 – 4.75 Singlet (s) N/A

Benzylic protons.

Becomes a

doublet if OH

couples.

OH 2.0 – 5.5 Broad Singlet N/A

Highly variable.

Shifts downfield

in DMSO-d

.

B. Carbon NMR (

C NMR) – The Diagnostic Standard
Solvent: CDCl
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Carbon
Shift (

ppm)
Diagnostic Note (Critical)

C1 (Ipso) 142.0 – 145.0
Attachment point of

hydroxymethyl group.

C3 (C-Br) 128.0 – 130.0 Typical aromatic C-Br shift.

C4, C5, C6 127.0 – 132.0 Remaining aromatic methines.

C2 (C-I) 95.0 – 105.0

Heavy Atom Effect: Iodine

shields the ipso carbon

significantly, pushing it upfield

(often <100 ppm). This

confirms the Iodine position.

CH 64.0 – 65.0
Typical benzylic alcohol

carbon.

C. Mass Spectrometry (MS)
Ionization: ESI+ or EI

Pattern: The combination of Bromine (

Br/

Br

1:1) and Iodine (

I, monoisotopic) creates a distinct molecular ion cluster.

Key Peaks (m/z):

312 (M+,

Br)

314 (M+2,
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Br)

Observation: Two peaks of nearly equal intensity separated by 2 amu.

Fragment: Loss of OH (M-17) or Loss of I (M-127) is common in EI.

Part 4: Synthesis & Purification Protocol
Since this compound is often expensive to source commercially, in-house synthesis via

reduction of the corresponding benzoic acid is the standard workflow.

Reaction Scheme (Graphviz)

3-Bromo-2-iodobenzoic acid
(CAS: 188815-30-7)

Intermediate
Boronate Complex

Reduction

Borane-THF Complex
(1.0 M, 0°C to RT)

Quench
(MeOH / 1N HCl)

Hydrolysis 3-Bromo-2-iodobenzyl alcohol
(CAS: 1261571-03-2)

Workup & Purification

Click to download full resolution via product page

Caption: Selective reduction of the carboxylic acid moiety preserving the sensitive aryl-iodide

bond.

Detailed Methodology
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon.

Dissolution: Charge 3-bromo-2-iodobenzoic acid (1.0 eq) and anhydrous THF (0.2 M

concentration). Cool to 0°C.

Reduction: Dropwise add BH

·THF complex (1.5 – 2.0 eq). Caution: Gas evolution (H

).

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC

(Acid spot will disappear; Alcohol is more polar).
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Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane, followed by

1N HCl to break the boronate ester.

Workup: Concentrate to remove THF/MeOH. Dilute with EtOAc, wash with NaHCO

(sat) and Brine.[1] Dry over Na

SO

.

Purification: Silica Gel Chromatography.

Eluent: Hexanes:EtOAc (Gradient 9:1 to 7:3).

Note: The iodine bond is light-sensitive; wrap columns/flasks in foil if storing for extended

periods.

Part 5: Structural Logic & Validation
The primary challenge in synthesizing this molecule is ensuring the halogens are in the correct

2,3-positions, not 2,5 or 3,4.

NMR Connectivity Diagram
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C2-Iodine
(~100 ppm)

C3-Bromine
(~129 ppm)

Ortho

Validation Check:
If C2 > 120 ppm,

structure is WRONG.

H4 Proton
(Ortho to Br)

Ortho Coupling
(Strong HMBC)

H5 Proton
(Meta)

Vicinal Coupling
(J ~8Hz)

Click to download full resolution via product page

Caption: Logic flow for confirming regiochemistry using the Heavy Atom Effect on C2.

Why this matters: If the Iodine were at position 3 or 4 (meta/para), the carbon shift would be

closer to 90–95 ppm, but the coupling constants in the proton NMR would change significantly

(e.g., loss of the specific doublet-triplet-doublet pattern). The upfield shift of C2 combined with

the vicinal coupling of H4/H5 is the fingerprint of the 2-iodo-3-bromo substitution pattern.

References
Reduction Methodology

Mechanism: Brown, H. C.; Krishnamurthy, S. "Selective reductions using borane

complexes." Tetrahedron1979, 35, 567.
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Iodine Heavy Atom Effect

Theory: Wiberg, K. B. et al. "Substituent Effects on

C Chemical Shifts." Journal of Organic Chemistry1996, 61, 13.

Synthesis of Dihalo-benzyl Alcohols (Analogous Protocols)

Patent Reference: "Preparation of halogenated benzyl alcohols."[2] CN103965020B.

Product Verification (CAS Data)

Chemical Registry: 3-Bromo-2-iodobenzyl alcohol (CAS 1261571-03-2).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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